2-({6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl}sulfanyl)acetamide (BAY 60-6583) is a synthetic compound recognized for its high potency and selectivity as an agonist for the adenosine A2B receptor (A2B AR) subtype. [, , , ] Adenosine receptors are a family of G protein-coupled receptors that mediate various physiological functions. BAY 60-6583 has been widely utilized as a pharmacological tool in in vitro and in vivo studies to investigate the role of A2B ARs in various biological processes. [, , , ]
Mechanism of Action
BAY 60-6583 exerts its biological effects by acting as a ligand for the A2B adenosine receptor (A2B AR). [, , , ] As an agonist, it binds to the receptor and activates downstream signaling pathways. The specific mechanisms through which A2B AR activation elicits its effects depend on the cell type and biological context.
Applications
Investigating A2B AR's Role in Vascular Leak: Studies have shown that BAY 60-6583 can dampen hypoxia-induced vascular leak, suggesting a protective role of A2B AR signaling in this context. [] Administration of BAY 60-6583 significantly reduced hypoxia-associated vascular leakage in mice, highlighting its potential as a therapeutic target for conditions involving vascular leakage. []
Modulating Neutrophil Activity: BAY 60-6583 has been shown to inhibit superoxide generation by murine neutrophils, a key aspect of the inflammatory response. [] This finding suggests a role for A2B AR in regulating neutrophil function and potentially dampening excessive inflammation.
Exploring Anti-Inflammatory Potential: Combined treatment with BAY 60-6583 and dexamethasone (a glucocorticoid) in human airway epithelial cells demonstrated cooperative induction of genes with anti-inflammatory properties. [] This synergistic effect suggests a novel approach for treating chronic inflammatory diseases like Chronic Obstructive Pulmonary Disease (COPD). []
Related Compounds
Adenosine
Relevance: Adenosine is the endogenous agonist for the A2B adenosine receptor, the same receptor that 2-({6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl}sulfanyl)acetamide targets. Understanding the activity of adenosine is crucial for interpreting the effects of agonists and antagonists at this receptor. [, ]
5'-N-Ethylcarboxamidoadenosine (NECA)
Relevance: NECA is used as a reference agonist in the studies to assess and compare the efficacy and potency of 2-({6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl}sulfanyl)acetamide at the A2BAR. The comparison to NECA helps establish 2-({6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl}sulfanyl)acetamide as a partial agonist. [, ]
PSB1115
Relevance: As a selective A2BAR antagonist, PSB1115 is used in the research to investigate the specific roles of the A2BAR in hypoxia-associated vascular leak. Its contrasting effects to 2-({6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl}sulfanyl)acetamide (an A2BAR agonist) help validate the receptor as a target for modulating this process. []
Caffeine
Relevance: Caffeine is used as a reference compound in the study examining the antineuropathic activity of novel amino-3,5-dicyanopyridines. Its mechanism of action, involving the alpha7 subtype of nicotinic acetylcholine receptors, provides a basis for comparison with the synthesized compounds. []
Compound Description: This compound (referred to as Compound 10 in the study) is a member of a series of amino-3,5-dicyanopyridines synthesized and evaluated for their potential as adenosine receptor ligands. Notably, Compound 10 exhibits mixed activity, acting as an inverse agonist at the human A1AR and an antagonist at the A2A and A2B adenosine receptors. []
Relevance: Compound 10 shares the core amino-3,5-dicyanopyridine structure with 2-({6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl}sulfanyl)acetamide, indicating a close structural relationship. Its distinct pharmacological profile highlights how modifications to the core structure can significantly influence receptor subtype selectivity and activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Bacopaside X is a triterpenoid saponin that has been found in B. monniera and has antifungal and anticancer activities. It inhibits the growth of the fungi C. albicans, C. neoformans, and A. fumigatus (MIC = 50 µg/ml for all). Bacopaside X decreases the proliferation of MDA-MB-231, SHG44, HCT8, A549, and PC3M cancer cell lines with IC50 values of 14.3, 15.9, 9.8, 9.7, and 10.1 µM, respectively. It reduces tumor growth by 84.13% in an S180 sarcoma mouse allograft model when administered at a dose of 50 µmol/kg. Bacopaside X is a bioactive chemical isolated from the whole plant of Bacopa monniera.
NVP-BAG956 is a dual inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1; IC50 = 245 nM) and class I phosphatidylinositol 3-kinase catalytic subunits (PI3Ks; IC50s = 56, 446, 35, and 117 nM for p110α, p110β, p110δ, and p110γ, respectively). It inhibits phosphorylation of T308-PKB (IC50 = 45 nM) in and proliferation of U87MG cells (EC50 = 143 nM). NVP-BAG956 decreases cell viability in a panel of human leukemia cell lines (IC50s = <100 nM). It induces cell cycle arrest at the G1 phase in MOLM-14 cells and reduces colony formation by patient-derived acute myeloid leukemia (AML) cells. NVP-BAG956 (75 mg/kg) reduces tumor burden in mice injected with 32D.p210-luc+cells when administered in combination with everolimus. BAG 956, also known as NVP-BAG956, is a dual PDK1 and class I PI 3-kinase inhibitor. BAG 956 has been shown to inhibit cellular AKT phosphorylation at Thr308. BAG 956 also blocks cell proliferation and causes arrest in the G1 phase of the cell cycle. BAG 956 has been shown to slow tumor progression in mouse xenograft models.
Highly potent, selective vacuolar (V)-ATPase inhibitor (IC50 = 500 pM in chromaffin granule membranes). Induces vacuolar deacidification and promotes apoptosis. Bafilomycin A1 is a fungal metabolite that has been found in Streptomyces and has diverse biological activities. It is an inhibitor of vacuolar H+-ATPases (V-ATPases; Ki = 0.5 nM in N. crassa vacuolar membranes) and is greater than 1,000-fold selective for V-ATPases over Na+/K+-, Ca2+-, and H+-ATPases. Bafilomycin A1 (100 nM) inhibits autophagosome maturation and protein degradation in H-4-II-E cells. It inhibits chloroquine-induced apoptosis in primary cerebellar granule neurons (CGNs) but not chloroquine-induced inhibition of macroautophagy. Bafilomycin A1 (100 nM) reduces viral yield in the culture supernatant of Vero E6 and Huh7 cells, as well as HEK293T cells expressing human angiotensin-converting enzyme 2 (ACE2), infected with severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). It also reduces lung RNA copy numbers and viral pneumonia in ACE2 transgenic mice infected with SARS-CoV-2 when administered at a dose of 0.1 mg/kg. Bafilomycin A1 is the most used of the bafilomycins, a family of toxic macrolide antibiotics derived from Streptomyces griseus. It has a role as a toxin, a fungicide, an EC 3.6.3.10 (H(+)/K(+)-exchanging ATPase) inhibitor, an EC 3.6.3.14 (H(+)-transporting two-sector ATPase) inhibitor, a bacterial metabolite, a potassium ionophore, an autophagy inhibitor and an apoptosis inducer. It is a member of oxanes, a macrolide antibiotic and a cyclic hemiketal. The bafilomycins refer to a category of toxic macrolide antibiotics that are derivatives of Streptomyces griseus. These compounds all appear in the same fermentation and have similar biological activity. Bafilomycins are specific inhibitors of vacuolar-type H+-ATPase. (V-ATPase). The most commonly utilized bafilomycin is bafilomycin A1. This is a useful tool as it can prevent the re-acidification of synaptic vesicles once they have undergone exocytosis.
Brain-specific angiogenesis inhibitor 1 is a protein that in humans is encoded by the BAI1 gene. It is a member of the adhesion-GPCR family of receptors.